molecular formula C8H9N3O3 B8733318 4-methoxy-2,6-pyridinedicarboxamide

4-methoxy-2,6-pyridinedicarboxamide

Cat. No.: B8733318
M. Wt: 195.18 g/mol
InChI Key: VTFCGOGFWATXER-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-pyridinedicarboxamide is a chemical compound built on a pyridine-2,6-dicarboxamide scaffold. While specific studies on this methoxy-substituted derivative are not widely reported in the public literature, its structural core is well-established in scientific research, particularly in the field of coordination chemistry. Compounds featuring the pyridine-2,6-dicarboxamide structure are primarily valued as pro-ligands for constructing NNN pincer-type complexes with transition metals . These pincer complexes, especially those with palladium centers, have demonstrated high thermal stability and significant catalytic activity. They are effectively employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone methodology for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and new organic materials . The methoxy functional group at the 4-position of the pyridine ring can influence the electronic properties of the resulting ligand, potentially modulating the stability and reactivity of the metal complexes it forms. Researchers utilize this and related compounds to develop more environmentally friendly catalyst systems, as these NNN pincer-based complexes often exhibit advantages in stability and reactivity over traditional phosphine-containing catalysts and are frequently resistant to air and moisture . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

4-methoxypyridine-2,6-dicarboxamide

InChI

InChI=1S/C8H9N3O3/c1-14-4-2-5(7(9)12)11-6(3-4)8(10)13/h2-3H,1H3,(H2,9,12)(H2,10,13)

InChI Key

VTFCGOGFWATXER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Pyridine Ring Formation

The pyridine backbone of 4-methoxy-2,6-pyridinedicarboxamide is typically constructed via cyclization reactions. A prominent method involves the Hantzsch pyridine synthesis, which combines β-keto esters, aldehydes, and ammonia to form dihydropyridines, followed by oxidation to aromatic pyridines. For 4-methoxy derivatives, introducing methoxy-containing precursors during cyclization is critical. For example, using 4-methoxy-2,6-diketone intermediates in Kröhnke-type reactions with ammonium acetate yields substituted pyridines.

However, direct incorporation of methoxy groups during cyclization is challenging. Alternative approaches involve post-cyclization functionalization, such as nitration followed by reduction and methoxylation. For instance, nitration of 2,6-dimethylpyridine at position 4, followed by reduction to an amine and diazotization/methanolysis, introduces the methoxy group.

Carboxamide Group Installation

The carboxamide groups at positions 2 and 6 are introduced via amidation of carboxylic acid precursors. A two-step process is commonly employed:

  • Carboxylic Acid to Acid Chloride : Treatment of 4-methoxy-2,6-pyridinedicarboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields the corresponding dichloride.

  • Ammonolysis : Reaction of the dichloride with aqueous ammonia or alkylamines forms the dicarboxamide. For example, in a toluene medium, 4-methoxy-2,6-pyridinedicarbonyl dichloride reacts with bis(2-methoxyethyl)amine to produce the target compound in yields exceeding 85%.

Key Reaction Conditions :

  • Solvent: Toluene or methylene chloride

  • Temperature: 60–80°C

  • Catalysts: Triethylamine (for acid scavenging)

  • Yield: 80–90%

Methoxy Group Introduction via Methylation

Direct Methylation of Hydroxypyridine Precursors

A scalable method involves methylating 4-hydroxy-2,6-pyridinedicarboxamide using dimethyl sulfate ((CH₃O)₂SO₂) or methyl iodide (CH₃I) under basic conditions. For instance, refluxing 4-hydroxy-2,6-pyridinedicarboxamide with dimethyl sulfate and sodium hydroxide in toluene introduces the methoxy group:

4-Hydroxy-2,6-pyridinedicarboxamide+(CH3O)2SO2NaOH, tolueneThis compound\text{4-Hydroxy-2,6-pyridinedicarboxamide} + (\text{CH}3\text{O})2\text{SO}_2 \xrightarrow{\text{NaOH, toluene}} \text{this compound}

Optimized Parameters :

  • Temperature: 60–80°C

  • Reaction Time: 8–10 hours

  • Yield: 90–95%

Phase-Transfer Catalyzed Methylation

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency by facilitating interfacial interactions between aqueous and organic phases. In a typical procedure, 4-hydroxy-2,6-pyridinedicarboxamide, dimethyl carbonate, and solid NaOH are stirred in toluene at 70°C for 9 hours, achieving near-quantitative methylation.

Industrial-Scale Considerations

Waste Minimization and Green Chemistry

Traditional methods using phosphorus oxychloride (POCl₃) generate hazardous byproducts, but modern protocols prioritize greener reagents. For example, substituting POCl₃ with sulfonyl chlorides (e.g., SOCl₂) reduces phosphorus-containing wastewater. Additionally, solvent recovery systems (e.g., toluene distillation) cut costs and environmental impact.

Comparative Analysis of Methylating Agents

Methylating AgentSolventCatalystYield (%)Byproducts
Dimethyl sulfateTolueneNaOH95Sodium sulfate
Dimethyl carbonateTolueneTBAB92CO₂
Methyl iodideDMFK₂CO₃88KI

TBAB = Tetrabutylammonium bromide; DMF = Dimethylformamide

Challenges and Mitigation Strategies

Isomer Formation During Cyclization

Early methods using barbituric acid derivatives produced mixtures of 4-amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine, complicating isolation. Modern approaches employ urea and cyanoacetates to streamline cyclization, reducing isomer content to <5%.

Hydrolysis of Intermediate Amides

Carboxamide intermediates are prone to hydrolysis under acidic or aqueous conditions. Using anhydrous solvents (e.g., dried toluene) and controlled pH (7.0–7.5) during filtration minimizes decomposition.

Emerging Methodologies

Enzymatic Amidation

Recent advances explore lipase-catalyzed amidation of 4-methoxy-2,6-pyridinedicarboxylic acid in non-aqueous media. Preliminary results show 70% yield under mild conditions (40°C, 24 hours), though scalability remains unproven.

Continuous-Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, reducing reaction times for dichloride formation from 6 hours (batch) to 15 minutes. This method achieves 98% conversion with 0.5-second residence time .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted under specific conditions.

    Amidation Reactions: The dicarboxamide groups can participate in further amidation or esterification reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-methoxypyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities .

Comparison with Similar Compounds

Research Findings and Trends

Self-Healing Polymers

Studies on Fe(III)-2,6-pyridinedicarboxamide coordination complexes reveal that the carboxamide groups facilitate reversible metal-ligand bonds, enabling stress dissipation and self-repair in polymers. The methoxy substituent likely stabilizes these interactions through electronic effects, though experimental validation is needed .

Supramolecular Chemistry

The ethoxy analog (Compound 1, ) demonstrates that pyridinedicarboxamides with bulkier alkoxy groups can template rotaxane formation. This suggests that this compound might exhibit similar host-guest behavior but with faster kinetics due to reduced steric bulk.

Limitations and Knowledge Gaps

  • Direct data on the target compound’s crystallinity or spectroscopic signatures (e.g., XRD, NMR) is absent in the evidence.
  • Comparative studies on the impact of methoxy vs. ethoxy substituents on metal-binding constants are lacking.

Q & A

What are the standard methodologies for synthesizing 4-methoxy-2,6-pyridinedicarboxamide, and how do reaction conditions influence yield and purity?

Basic Research Question
Synthesis typically involves multi-step reactions, starting with substituted pyridine precursors. Key steps include methoxylation at the 4-position and carboxamide functionalization at the 2- and 6-positions. Common methods involve:

  • Nucleophilic substitution for methoxy group introduction under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Amidation via coupling agents like EDC/HOBt for carboxamide formation .
    Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent hydrolysis. Purity is enhanced via recrystallization (ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane gradients) .

How can computational modeling (e.g., DFT or molecular docking) guide the design of experiments for studying this compound’s electronic properties or bioactivity?

Advanced Research Question
Computational approaches provide mechanistic insights:

  • Density Functional Theory (DFT) predicts electron distribution, revealing nucleophilic/electrophilic sites for reaction optimization .
  • Molecular docking identifies potential biological targets (e.g., enzyme active sites) by simulating ligand-receptor interactions. For example, the carboxamide groups may form hydrogen bonds with kinase residues .
    Methodological steps:

Optimize molecular geometry using Gaussian or COMSOL.

Calculate frontier molecular orbitals (HOMO/LUMO) for reactivity analysis.

Validate docking results with in vitro assays (e.g., IC₅₀ measurements) .

What spectroscopic techniques are essential for characterizing this compound, and how do data interpretation challenges arise?

Basic Research Question
Core techniques include:

  • ¹H/¹³C NMR : Methoxy protons appear as singlets (~δ 3.8 ppm), while pyridine ring protons show splitting patterns dependent on substitution .
  • FT-IR : Carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) confirm functional groups .
    Challenges:
  • Signal overlap in crowded aromatic regions (e.g., pyridine ring protons).
  • Solvent effects on chemical shifts; use deuterated DMSO for solubility .

How can researchers resolve contradictions in solubility or stability data for this compound across different studies?

Advanced Research Question
Data discrepancies often stem from:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility vs. hydrophobic media .
  • pH-dependent degradation : Carboxamide hydrolysis under acidic/basic conditions alters stability .
    Resolution strategies:

Replicate experiments using standardized solvents and buffers.

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Cross-validate with thermogravimetric analysis (TGA) to assess decomposition thresholds .

What theoretical frameworks guide the study of this compound’s supramolecular interactions (e.g., crystal engineering or host-guest chemistry)?

Basic Research Question
Key frameworks:

  • Intermolecular Interaction Theory : Hydrogen bonding (carboxamide→pyridine) and π-π stacking drive crystal packing .
  • Retrosynthetic Analysis : Breaks down target molecules into feasible precursors, guiding co-crystal design .
    Methodology:
  • X-ray crystallography to determine packing motifs.
  • Hirshfeld surface analysis for quantifying interaction types (e.g., C-H⋯O vs. N-H⋯O) .

What advanced experimental designs (e.g., factorial or response surface methodology) optimize reaction parameters for scaling this compound synthesis?

Advanced Research Question
Factorial Design systematically tests variables:

Independent variables: Temperature, catalyst loading, solvent ratio.

Dependent variables: Yield, purity, reaction time.
Example workflow:

  • Use a 2³ factorial design to screen 8 conditions.
  • Apply ANOVA to identify significant factors (e.g., temperature > catalyst) .
    Response Surface Methodology (RSM) refines optimal conditions via quadratic models, minimizing resource use .

How does the electronic structure of this compound influence its reactivity in catalytic or photochemical applications?

Advanced Research Question
The methoxy group acts as an electron donor, increasing pyridine ring electron density. This enhances:

  • Nucleophilic aromatic substitution at the 2- and 6-positions.
  • Photoactivity : High HOMO-LUMO gaps (~4.5 eV) suggest UV absorption for photocatalysis .
    Experimental validation:
  • Cyclic voltammetry to measure oxidation potentials.
  • UV-Vis spectroscopy with TD-DFT calculations to correlate spectra with electronic transitions .

What methodologies validate the biological activity of this compound, and how are false positives mitigated?

Advanced Research Question
In vitro assays :

  • Kinase inhibition : Measure IC₅₀ via fluorescence polarization (e.g., ADP-Glo™ assay) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    Mitigation strategies :
  • Include negative controls (DMSO vehicle).
  • Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

How can AI-driven tools enhance the prediction of this compound’s physicochemical properties or synthetic pathways?

Advanced Research Question
AI applications:

  • Retrosynthesis prediction : Tools like IBM RXN for pathway optimization .
  • Property prediction : Deep learning models (e.g., Chemprop) estimate logP, solubility, and toxicity .
    Workflow integration:

Train models on datasets like ChEMBL or PubChem.

Validate predictions with high-throughput experimentation .

What are the methodological considerations for studying this compound’s environmental impact (e.g., biodegradation or ecotoxicity)?

Advanced Research Question
Key steps:

Biodegradation assays : OECD 301F test (28-day aerobic degradation) .

Ecotoxicity : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .
Analytical tools:

  • LC-MS/MS to quantify degradation products.
  • QSAR models to predict long-term ecotoxicological effects .

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